molecular formula C17H18N2O2 B078896 N,N'-bis(2-methylphenyl)propanediamide CAS No. 10378-79-7

N,N'-bis(2-methylphenyl)propanediamide

Cat. No. B078896
CAS RN: 10378-79-7
M. Wt: 282.34 g/mol
InChI Key: GSHUBUJGAXACFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N,N'-bis(2-methylphenyl)propanediamide often involves catalytic reactions and specific reagents to achieve desired structural configurations. For instance, compounds with bisphenol structures are synthesized through reactions involving phenols and ketones in the presence of catalysts like p-toluenesulfonic acid or mercaptoacetic acid as promoters (Zeng Chong-yu, 2008). These methods highlight the importance of reaction conditions, such as temperature, catalyst concentration, and reactant ratios, in determining the yield and purity of the final product.

Molecular Structure Analysis

Structural characterization techniques such as IR, NMR, and MS are crucial for confirming the molecular structure of synthesized compounds. For example, the structure of bisphenol derivatives is often confirmed using these analytical methods, indicating the presence of specific functional groups and molecular configurations (H. Yun-chu, 2004). These techniques provide detailed insights into the molecular architecture, which is essential for understanding the compound's chemical behavior.

Chemical Reactions and Properties

Compounds related to N,N'-bis(2-methylphenyl)propanediamide participate in various chemical reactions, reflecting their reactivity and potential applications. For instance, the electrodetosylation of N,N'-bis-(o-tosylaminophenyl) propanediamide to N,N'-bis-(o-aminophenyl) propanediamide highlights specific reductive reactions facilitated by metal ions (Y. W. Lu, 1997). Such reactions underline the compound's ability to undergo structural transformations under defined conditions.

Scientific Research Applications

  • Electrodetosylation Process : N,N'-bis(2-methylphenyl)propanediamide plays a role in the electrodetosylation process. The study by Lu (1997) showed that the reduction of N,N'-bis-(o-tosylaminophenyl) propanediamide was facilitated by the complexing effect of the metal ion from the anodically generated aluminum to form Al - N,N'-bis (o-aminophenyl) propanediamide. This process ultimately leads to the formation of N,N'-bis (o-aminophenyl) propanediamide through hydrolysis (Lu, 1997).

  • Bioremediation Potential : The use of N,N'-bis(2-methylphenyl)propanediamide in bioremediation was examined by Chhaya and Gupte (2013). They found that laccase hosted in reverse micelles could degrade Bisphenol A, a compound structurally related to N,N'-bis(2-methylphenyl)propanediamide, indicating potential applications in the bioremediation of environmental pollutants (Chhaya & Gupte, 2013).

  • Drug Metabolism Applications : Zmijewski et al. (2006) discussed the use of N,N'-bis(2-methylphenyl)propanediamide in drug metabolism. They applied biocatalysis to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, demonstrating the compound's relevance in pharmaceutical research and development (Zmijewski et al., 2006).

  • In Analytical Methods : The compound's use in analytical methods was outlined by Cichna‐Markl (2012), focusing on sol-gel immunoaffinity chromatography for the determination of Bisphenol A in food and urine. This study suggests the potential application of N,N'-bis(2-methylphenyl)propanediamide in analytical chemistry and diagnostics (Cichna‐Markl, 2012).

Safety And Hazards

The safety data sheet for a similar compound, N1,N3-Bis(4-methylphenyl)propanediamide, suggests that it may be harmful if inhaled, swallowed, or comes into contact with skin . It is recommended to avoid dust formation and to use personal protective equipment .

properties

IUPAC Name

N,N'-bis(2-methylphenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-7-3-5-9-14(12)18-16(20)11-17(21)19-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHUBUJGAXACFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC(=O)NC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357572
Record name N,N'-Di-o-tolyl-malonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674173
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N,N'-bis(2-methylphenyl)propanediamide

CAS RN

10378-79-7
Record name N,N'-Di-o-tolyl-malonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

329 mmol o-toluidine and 165 mmol diethyl malonate were put together and stirred overnight at 170° C. The formed ethanol was distilled off directly on a stream of nitrogen. N1,N3-di(2-methylphenyl)malonamide was formed as one solid block. The reaction was cooled and EtOAc was added. The product had to be crushed with a mortar, because it resembled very hard brick. The crushed material was stirred in EtOAc and filtered. EtOAc added was added twice and the mixture was stirred and filtered each time. 38.1 g N1,N3-di(2-methylphenyl) malonamide (yield 82%) was obtained.
Quantity
329 mmol
Type
reactant
Reaction Step One
Quantity
165 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KN Koch, A Senning - Sulfur Reports, 1998 - Taylor & Francis
The Chemistry of Geminal Disulfenyl Dichlorides Page 1 Suljur Hrporrr. Vol. 20(3),pp 419-431 Reprints available directly from the publisher Photocopy permitted by license only 0 1998 …
Number of citations: 4 www.tandfonline.com

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